N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
Overview
Description
N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and naphthalenyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of GNF-Pf-3788 is human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .
Mode of Action
GNF-Pf-3788 acts as an inhibitor of hIDO2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition significantly reduces IDO2 activity .
Biochemical Pathways
The inhibition of hIDO2 by GNF-Pf-3788 affects the kynurenine pathway , which is the primary route of tryptophan degradation in the body . By inhibiting hIDO2, GNF-Pf-3788 prevents the conversion of tryptophan to kynurenine, leading to an accumulation of tryptophan and a decrease in kynurenine levels .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for GNF-Pf-3788 are not available, it is known that the compound has a Ki value of 0.97 μM, indicating a strong binding affinity for hIDO2 . This suggests that GNF-Pf-3787 could have good bioavailability.
Result of Action
The inhibition of hIDO2 by GNF-Pf-3788 leads to a significant reduction in the production of kynurenine, a metabolite implicated in several pathological conditions, including cancer and neurodegenerative diseases . Therefore, the action of GNF-Pf-3788 could potentially have therapeutic effects in these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorobenzylamine with 3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- **N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-11(25)24(10-12-7-8-15(21)16(22)9-12)18-17(23-2)19(26)13-5-3-4-6-14(13)20(18)27/h3-9,23H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMITYXUFZYPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116807 | |
Record name | N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355406-73-4 | |
Record name | N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355406-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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